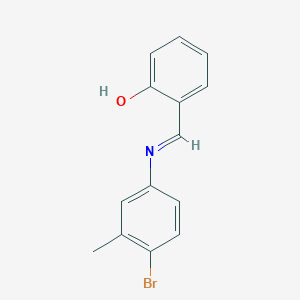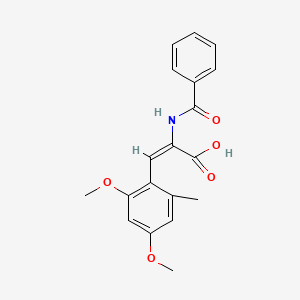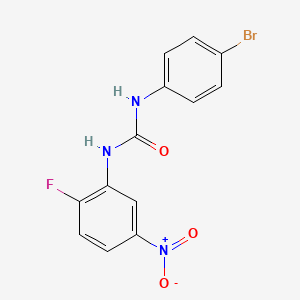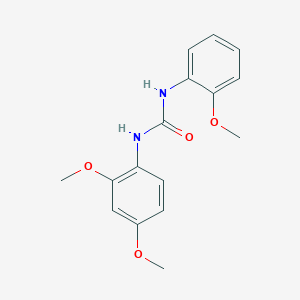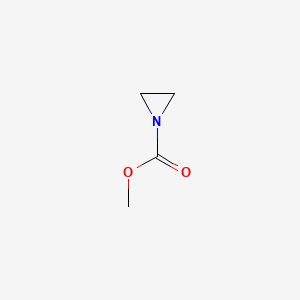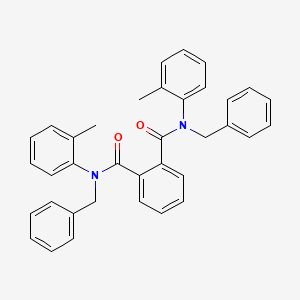
N~1~,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide: is an organic compound with a complex structure, characterized by the presence of benzyl and methylphenyl groups attached to a phthalamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide typically involves the reaction of phthalic anhydride with benzylamine and 2-methylphenylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The mixture is heated to promote the formation of the amide bonds, resulting in the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural rigidity and stability.
Wirkmechanismus
The mechanism by which N1,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and amide groups facilitate interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
N~1~,N~2~-dibenzylphthalamide: Lacks the methylphenyl groups, resulting in different chemical properties and reactivity.
N~1~,N~2~-bis(2-methylphenyl)phthalamide: Lacks the benzyl groups, affecting its binding affinity and selectivity.
N~1~,N~2~-dibenzyl-N~1~,N~2~-bis(4-methylphenyl)phthalamide: Similar structure but with methyl groups in different positions, leading to variations in steric and electronic effects.
Uniqueness: N1,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide is unique due to the combination of benzyl and 2-methylphenyl groups, which confer specific steric and electronic properties
Eigenschaften
CAS-Nummer |
197961-06-1 |
|---|---|
Molekularformel |
C36H32N2O2 |
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
1-N,2-N-dibenzyl-1-N,2-N-bis(2-methylphenyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C36H32N2O2/c1-27-15-9-13-23-33(27)37(25-29-17-5-3-6-18-29)35(39)31-21-11-12-22-32(31)36(40)38(26-30-19-7-4-8-20-30)34-24-14-10-16-28(34)2/h3-24H,25-26H2,1-2H3 |
InChI-Schlüssel |
OBGMNHLTWGFUOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


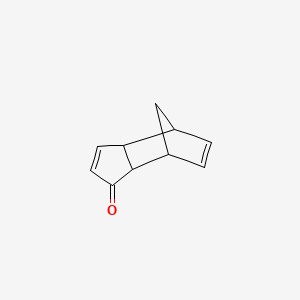
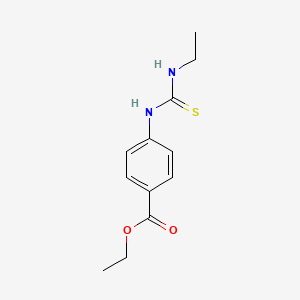
![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)

![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)
